molecular formula C20H22N4O B6491978 1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1326866-61-8

1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B6491978
Número CAS: 1326866-61-8
Peso molecular: 334.4 g/mol
Clave InChI: FZZPATZFOWYZJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group and at position 4 with a carboxamide moiety. The carboxamide is further functionalized with a benzyl group bearing a 4-isopropyl (propan-2-yl) substituent . This structural motif is common in medicinal chemistry, where triazole rings serve as bioisosteres for amide or ester groups, enhancing metabolic stability and bioavailability . The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling via activation of the carboxylic acid with thionyl chloride and subsequent reaction with amines .

Propiedades

IUPAC Name

1-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14(2)17-8-6-16(7-9-17)12-21-20(25)19-13-24(23-22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZPATZFOWYZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Triazole Substituent (Position 1) Carboxamide Substituent Molecular Weight Key Features Reference
1-(4-Methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide (Target Compound) 4-Methylphenyl [4-(Propan-2-yl)phenyl]methyl 360.43 g/mol Enhanced lipophilicity due to isopropyl group; potential kinase inhibition
N-(4-Acetamidophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl 4-Acetamidophenyl 407.47 g/mol Acetamido group may improve solubility; tested in receptor binding assays
N-[(2-Chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2-Chlorobenzyl 326.78 g/mol Chlorine substituent enhances electrophilic interactions; higher reactivity
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Methylphenyl 336.39 g/mol Steric hindrance from dimethyl groups; possible reduced membrane permeability
Ubaditinib (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) N/A (Quinazoline core) Propan-2-ylphenyl linked to quinazoline 513.52 g/mol Tyrosine kinase inhibitor; antineoplastic; triazole absent but similar substituent
Pyrazole-4-carboxamide derivatives (e.g., 28a, 29a in ) Pyrazole core Varied substituents (e.g., methoxy, fluoro) ~400-450 g/mol Calcium mobilization activity in CHO-k1 cells (EC50: 10–100 nM)

Key Observations :

Structural Variations: The target compound features a 4-isopropylbenzyl group on the carboxamide, enhancing lipophilicity compared to chlorophenyl or acetamidophenyl analogs . This may improve membrane permeability but reduce aqueous solubility.

Biological Activity: Pyrazole derivatives () demonstrate nanomolar activity in calcium mobilization assays (EC50: 10–100 nM), suggesting that triazole analogs with similar substituents may target G-protein-coupled receptors . Ubaditinib () highlights the role of isopropylphenyl groups in kinase inhibition, implying that the target compound’s isopropyl substituent may confer analogous activity .

Synthesis Methods :

  • Most triazole-carboxamide derivatives are synthesized via CuAAC and carboxamide coupling . Modifications in substituents (e.g., chloro, trifluoromethyl) require tailored reagents, as seen in and .

Acetamidophenyl analogs () balance lipophilicity with hydrogen-bonding capacity, enhancing solubility compared to halogenated derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.